{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
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Overview
Description
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole ring and a difluorophenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of the compound “2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate” is currently unknown. The compound contains a 2,4-difluorobenzylamine moiety , which is a key intermediate in the synthesis of Dolutegravir , an antiretroviral medication used to treat HIV . Therefore, it’s possible that this compound may interact with similar targets as Dolutegravir, such as the HIV-1 integrase enzyme .
Mode of Action
Based on its structural similarity to dolutegravir, it might inhibit the hiv-1 integrase enzyme, preventing the integration of the viral genome into the host cell’s dna . This would effectively stop the replication of the virus .
Biochemical Pathways
The compound could potentially affect the HIV replication pathway by inhibiting the integrase enzyme . This would prevent the integration of the viral genome into the host cell’s DNA, effectively stopping the replication of the virus .
Result of Action
The potential result of the compound’s action would be the inhibition of HIV replication, leading to a decrease in viral load and potentially slowing the progression of HIV infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the difluorophenyl group. These intermediates are then coupled through a series of reactions, including carbamoylation and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with similar phenolic structures.
Bismuth subcitrate/metronidazole/tetracycline: A combination used in medicine with distinct but related chemical properties.
Uniqueness
What sets {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE apart is its unique combination of a benzodioxole ring and a difluorophenyl group, which imparts specific chemical reactivity and biological activity not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO5/c18-12-3-1-11(13(19)6-12)7-20-16(21)8-23-17(22)10-2-4-14-15(5-10)25-9-24-14/h1-6H,7-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPXIZWYQDQTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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